5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile
Description
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is a structurally complex polycyclic compound featuring a methanonaphthalene core—a bicyclic system fused with a bridged cyclopropane moiety. The molecule is substituted with hydroxyl groups at positions 5 and 8, and two nitrile (-CN) groups at positions 6 and 7 (). This arrangement imparts unique electronic and steric properties:
- Hydroxyl groups: Enhance solubility in polar solvents and enable hydrogen bonding, which may influence biological interactions.
Properties
CAS No. |
650616-55-0 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3,6-dihydroxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-4,5-dicarbonitrile |
InChI |
InChI=1S/C13H8N2O2/c14-4-8-9(5-15)13(17)11-7-2-1-6(3-7)10(11)12(8)16/h1-2,6-7,16-17H,3H2 |
InChI Key |
DYTSGXBYQLIOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C(C(=C(C(=C23)O)C#N)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile involves the reduction of 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione. The reduction process typically employs sodium acetate in methanol, followed by stirring for 30 minutes. The crude product is then recrystallized from a water-ethanol mixture (1:1) to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile has several scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions and processes.
Medicine: Investigated for its cardiovascular activity and potential as a radioprotector.
Industry: Utilized in the synthesis of other complex organic molecules and as a stabilizer in various industrial processes.
Mechanism of Action
The antioxidant activity of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to biological molecules . The compound also inhibits the formation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation .
Comparison with Similar Compounds
Shikonin vs. Target Compound
- Core Structure: Shikonin’s naphthoquinone core is redox-active, enabling electron transfer in biological systems, whereas the methanonaphthalene bridge in the target compound introduces rigidity and steric constraints.
- Functional Groups : Shikonin’s isohexenyl chain enhances lipophilicity and membrane permeability, while the target compound’s nitrile groups may favor interactions with polar enzymatic pockets.
- Bioactivity : Shikonin exhibits potent anti-tumor activity, but the target compound’s nitriles could confer distinct reactivity (e.g., nucleophilic addition) for alternative applications.
Dihydroisoquinoline Derivatives
- Substitutents like methoxy and carboxamide in dihydroisoquinolines (e.g., 6d–6h) target enzymes such as monoamine oxidases, whereas the target compound’s hydroxyl and nitrile groups may favor metal coordination or hydrogen bonding.
Benzopyran Derivatives
Naphthalenone Derivatives
- Acetyl-substituted naphthalenones () are optimized for volatile odorant properties, contrasting with the target compound’s non-volatile, polar structure.
Biological Activity
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile (often referred to as DDMN) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DDMN is characterized by its unique structure that includes two hydroxyl groups and a dicarbonitrile moiety. The molecular formula for DDMN is C₁₁H₈N₂O₂, with a molecular weight of approximately 200.19 g/mol. Its structural features suggest potential interactions with various biological targets.
Research indicates that DDMN exhibits several mechanisms of action:
- Antioxidant Activity : DDMN has been shown to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant agent. This property is crucial in protecting cells from oxidative stress-related damage .
- Enzyme Inhibition : Studies suggest that DDMN may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Antioxidant Properties
DDMN's antioxidant properties have been extensively studied. A research investigation highlighted its ability to reduce oxidative stress markers in vitro. The compound demonstrated significant free radical scavenging activity, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.
| Test System | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 12.5 |
| Lipid Peroxidation Inhibition | 15.0 |
These results indicate that DDMN could be beneficial in preventing oxidative damage in biological systems.
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of DDMN on various cancer cell lines. The compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 25.0 | Moderate Cytotoxicity |
| MCF-7 (Breast) | 30.0 | Moderate Cytotoxicity |
| L929 (Fibroblast) | >100 | Non-cytotoxic |
These findings suggest that DDMN may have potential applications in cancer therapy due to its selective antiproliferative effects.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of DDMN through various assays. It was found that DDMN effectively reduced reactive oxygen species (ROS) levels in human endothelial cells, suggesting a protective role against cardiovascular diseases .
- Cytotoxicity Assessment : Another study examined the cytotoxic effects of DDMN on human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth in HeLa and MCF-7 cells, supporting its potential use as an anticancer agent .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
